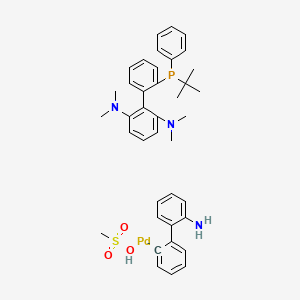

(t-Bu)PhCPhos Pd G3

Description

Significance of Palladium Catalysis in Modern Organic Synthesis

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science. nih.govuvic.ca These reactions, which facilitate the formation of crucial carbon-carbon and carbon-heteroatom bonds, have seen continuous development, with a key focus on the efficiency and versatility of the catalyst systems. uvic.casigmaaldrich.comnih.gov The transition from in situ generated catalysts to well-defined, preformed palladium-ligand complexes has marked a significant step forward in this field. researchgate.net

Evolution of Palladium Precatalyst Design: From Early Systems to Contemporary Innovations

The journey of palladium precatalyst design has been one of continuous improvement, moving from traditional palladium sources like Pd(OAc)2 and Pd2(dba)3 to more sophisticated, air- and moisture-stable complexes. uvic.caresearchgate.netsigmaaldrich-jp.compsu.edu Early systems often required harsh reaction conditions and could be inefficient in generating the active LPd(0) species. sigmaaldrich-jp.compsu.edu This led to the development of palladacycles and other pre-formed Pd(II) and Pd(0) species that offer greater stability and more controlled activation. researchgate.netpsu.edu A major breakthrough has been the use of well-defined Pd(II) precatalysts with a 1:1 ligand-to-palladium ratio, which has significantly improved the effectiveness and applicability of cross-coupling reactions. researchgate.net

Contextualization of (t-Bu)PhCPhos Pd G3 within the Buchwald Precatalyst Framework

This compound is a third-generation Buchwald precatalyst. As a G3 complex, it incorporates the key features of this generation, namely the methanesulfonate (B1217627) anion, which enhances its versatility and stability. sigmaaldrich.comsigmaaldrich.com This precatalyst is particularly noted for its effectiveness in the arylation of sterically hindered primary amines. sigmaaldrich.comsigmaaldrich.comcenmed.comcenmed.com

The (t-Bu)PhCPhos ligand, chemically known as 2-[(tert-Butyl)phenylphosphino]-2′,6′-bis(N,N-dimethylamino)biphenyl, possesses a unique combination of steric bulk and electronic properties. chemblink.comsigmaaldrich.comnih.gov The bulky tert-butyl group and the biphenyl (B1667301) backbone create a sterically demanding environment around the palladium atom. chemblink.com This steric hindrance is believed to promote the reductive elimination step, which is often the rate-limiting step in many cross-coupling reactions. The diphenylphosphine (B32561) and dimethylamino groups contribute to the electron-rich nature of the ligand, which facilitates the oxidative addition of aryl halides to the palladium center. chemblink.com This tailored ligand architecture makes the this compound complex a highly effective catalyst for a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. chemblink.comsigmaaldrich.com

The following table details the chemical properties of the (t-Bu)PhCPhos ligand and the this compound compound:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| (t-Bu)PhCPhos | C26H33N2P | 404.53 | 1660153-91-2 |

| This compound | C39H46N3O3PPdS | 774.26 | 1661042-31-4 |

Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.comchemscene.com

Advantages of Third-Generation Precatalysts for Challenging Transformations

Third-generation (G3) palladium precatalysts, such as this compound, represent a significant advancement in catalyst design, offering distinct advantages for overcoming challenging synthetic transformations. sigmaaldrich-jp.com These precatalysts were developed by replacing the chloride anion in second-generation (G2) precatalysts with a more electron-withdrawing, non-coordinating methanesulfonate (OMs) group. sigmaaldrich-jp.com This modification leads to several key benefits that expand the scope and utility of palladium-catalyzed cross-coupling reactions.

One of the primary advantages of G3 precatalysts is their enhanced ability to accommodate a broader range of ligands, including extremely bulky phosphines like the BrettPhos and t-BuBrettPhos families. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com This is critical for promoting difficult coupling reactions that are often hindered by steric congestion around the reaction center. The this compound precatalyst, with its hybrid (alkyl)aryl phosphine (B1218219) ligand, is particularly effective for the arylation of highly hindered α,α,α-trisubstituted primary amines with various (hetero)aryl chlorides and bromides. sigmaaldrich.com

Furthermore, G3 precatalysts exhibit enhanced stability in solution compared to their G1 and G2 predecessors. sigmaaldrich.comsigmaaldrich.com This increased stability translates to longer catalyst lifetimes and allows for the successful coupling of substrates that are prone to decomposition or side reactions under prolonged reaction times. sigmaaldrich.com The rapid and quantitative generation of the active Pd(0) catalyst from G3 precatalysts is another significant advantage, especially for reactions involving unstable substrates like certain boronic acids that are susceptible to protodeboronation. sigmaaldrich.com The ability to quickly initiate the catalytic cycle minimizes the decomposition of sensitive starting materials. sigmaaldrich.com

The versatility of G3 precatalysts is also evident in their broad applicability across various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O coupling reactions. sigmaaldrich.comsigmaaldrich.com For instance, the tBuBrettPhos Pd G3 precatalyst is highly efficient in the arylation of primary amides and demonstrates tolerance to a variety of functional groups. sigmaaldrich.com Research has shown that in the arylation of 4-haloanisoles, catalyst loadings as low as 0.01 mol% can be used with BrettPhos Pd G3 while maintaining excellent yields. sigmaaldrich.com

The following tables summarize the performance of this compound and other G3 precatalysts in challenging coupling reactions, highlighting their efficiency and broad substrate scope.

| Precatalyst | Reaction Type | Substrates | Key Advantages |

| This compound | Buchwald-Hartwig Amination | Highly hindered α,α,α-trisubstituted primary amines and (hetero)aryl chlorides/bromides | Best-in-class performance for sterically demanding arylations. sigmaaldrich.comsigmaaldrich.comcenmed.com |

| tBuBrettPhos Pd G3 | Buchwald-Hartwig Amination | Primary amides | Very efficient and tolerant of functional group diversity. sigmaaldrich.com |

| XPhos Pd G3 | Suzuki-Miyaura Coupling | Unstable boronic acids and electron-rich, sterically hindered heteroaryl chlorides | High yields under mild conditions with short reaction times. sigmaaldrich.com |

| RockPhos Pd G3 | C-O Coupling | Primary aliphatic alcohols and aryl halides | Good to excellent yields in C-O bond formation. sigmaaldrich.com |

The development of G3 precatalysts has significantly expanded the capabilities of palladium-catalyzed cross-coupling, enabling chemists to tackle previously difficult synthetic challenges with greater efficiency and reliability. researchgate.netsigmaaldrich.com

Properties

Molecular Formula |

C39H47N3O3PPdS- |

|---|---|

Molecular Weight |

775.3 g/mol |

IUPAC Name |

2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonic acid;palladium;2-phenylaniline |

InChI |

InChI=1S/C26H33N2P.C12H10N.CH4O3S.Pd/c1-26(2,3)29(20-14-9-8-10-15-20)24-19-12-11-16-21(24)25-22(27(4)5)17-13-18-23(25)28(6)7;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h8-19H,1-7H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |

InChI Key |

OZIFSKXMWZAJSP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3N(C)C)N(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |

Origin of Product |

United States |

Synthetic Methodologies and Precatalyst Development of T Bu Phcphos Pd G3

Synthesis of the (t-Bu)PhCPhos Ligand

Key Synthetic Routes and Methodological Considerations

The synthesis of biarylphosphine ligands like (t-Bu)PhCPhos typically involves a multi-step process. A common strategy involves the coupling of two different aryl fragments. For (t-Bu)PhCPhos, this would entail the coupling of a substituted phenylphosphine (B1580520) with a functionalized biphenyl (B1667301) moiety. The steric bulk of the tert-butyl group and the electronic properties of the dimethylamino groups are key features that need to be incorporated precisely. chemblink.com The reaction conditions, including the choice of catalyst, solvent, and temperature, are crucial for achieving a high yield and purity of the final ligand.

Purification and Characterization Techniques for the Ligand

Following synthesis, the (t-Bu)PhCPhos ligand must be rigorously purified to remove any unreacted starting materials or byproducts that could interfere with its catalytic activity. Column chromatography is a standard method for purification.

Characterization of the purified ligand is essential to confirm its identity and purity. A variety of analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are invaluable for confirming the structure of the ligand.

Mass Spectrometry (MS): This technique verifies the molecular weight of the synthesized ligand. nih.gov

Melting Point: The melting point is a useful indicator of purity. The reported melting point for (t-Bu)PhCPhos is 112 °C. sigmaaldrich.com

Preparation of the (t-Bu)PhCPhos Pd G3 Precatalyst

The this compound precatalyst is formed by the coordination of the (t-Bu)PhCPhos ligand to a palladium source. This third-generation precatalyst incorporates a methanesulfonate (B1217627) anion, which contributes to its enhanced stability and solubility. sigmaaldrich-jp.com

Optimized Synthetic Procedures for Scalable Production

The preparation of the G3 precatalyst involves the reaction of the (t-Bu)PhCPhos ligand with a suitable palladium precursor in the presence of a methanesulfonate source. The reaction is designed to be efficient and scalable to meet the demands of both academic research and industrial applications. The resulting precatalyst is typically an air- and moisture-stable solid, which simplifies its handling and storage. sigmaaldrich-jp.com

Coordination Chemistry of Palladium with the (t-Bu)PhCPhos Ligand

The coordination of the (t-Bu)PhCPhos ligand to the palladium center is a critical aspect of the precatalyst's structure. The phosphine (B1218219) group of the ligand binds to the palladium atom, while the biphenyl backbone creates a sterically hindered environment around the metal center. chemblink.com This steric bulk is believed to promote the reductive elimination step in the catalytic cycle, which is often the rate-limiting step in cross-coupling reactions. The electron-donating nature of the ligand increases the electron density on the palladium, which can facilitate the oxidative addition step. chemblink.com

Strategies for Enhancing Precatalyst Stability and Handling Characteristics

The development of the G3 precatalyst from earlier generations was driven by the need for improved stability and handling. Key strategies include:

Introduction of the Methanesulfonate Anion: Replacing the chloride anion of the G2 precatalysts with the more electron-withdrawing and non-coordinating methanesulfonate anion resulted in G3 precatalysts with longer solution lifetimes and greater versatility. sigmaaldrich-jp.com

Air and Moisture Stability: The G3 precatalysts are designed to be stable in air and moisture, which is a significant advantage over many other palladium catalysts that require handling under inert conditions. sigmaaldrich-jp.com This stability simplifies reaction setup and makes the catalyst more user-friendly.

Good Solubility: this compound exhibits good solubility in a wide range of common organic solvents, which enhances its applicability in various reaction systems. sigmaaldrich-jp.com

Data Tables

Table 1: Physical and Chemical Properties of (t-Bu)PhCPhos Ligand

| Property | Value | Reference |

| Chemical Name | 2-[(tert-Butyl)phenylphosphino]-2′,6′-bis(N,N-dimethylamino)biphenyl | sigmaaldrich.com |

| CAS Number | 1660153-91-2 | sigmaaldrich.commyskinrecipes.comstrem.com |

| Molecular Formula | C₂₆H₃₃N₂P | nih.govmyskinrecipes.com |

| Molecular Weight | 404.53 g/mol | sigmaaldrich.comnih.govmyskinrecipes.com |

| Melting Point | 112 °C | sigmaaldrich.com |

| Appearance | Powder or crystals | sigmaaldrich.com |

Table 2: Properties of this compound Precatalyst

| Property | Value | Reference |

| Chemical Name | [2'-(Amino-κN)[1,1'-biphenyl]-2-yl-κC]2'-[(1,1-dimethylethyl)phenylphosphino-κP]-N2,N2,N6,N6-tetramethyl[1,1'-biphenyl]-2,6-diaminepalladium | chemblink.com |

| CAS Number | 1661042-31-4 | sigmaaldrich.comchemblink.comchemscene.com |

| Molecular Formula | C₃₉H₄₆N₃O₃PPdS | sigmaaldrich.comchemscene.com |

| Molecular Weight | 774.26 g/mol | sigmaaldrich.comchemscene.com |

| Appearance | Powder | sigmaaldrich.com |

| Key Feature | Generation 3 | sigmaaldrich.com |

Quality Control and Characterization of this compound

The quality control (QC) of this compound, a member of the "Phos Pd G3" family of precatalysts, relies on advanced analytical techniques to ensure batch-to-batch consistency and high purity. mdpi.comresearchgate.net These precatalysts are valued for their stability and high activity, which stems from their well-defined structure. researchgate.net Therefore, methods that can precisely probe the molecular structure and detect trace impurities are essential. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for this purpose, offering a reliable and efficient means for routine quality assessment. mdpi.comresearchgate.net

A comprehensive QC protocol is crucial because the presence of impurities, such as unreacted starting materials or side products, can significantly impact the efficacy of the precatalyst in cross-coupling reactions. mdpi.com By establishing detailed analytical procedures, manufacturers and researchers can verify the identity and purity of the material, ensuring reproducible catalytic results.

Spectroscopic methods, particularly ¹H and ³¹P NMR, are indispensable for the structural elucidation and purity verification of this compound. mdpi.com These techniques provide detailed information about the molecular framework and the electronic environment of key atoms.

³¹P NMR Spectroscopy is highly effective for analyzing phosphine-containing compounds. For a G3 precatalyst, the ³¹P NMR spectrum typically shows a single sharp signal corresponding to the phosphorus atom of the (t-Bu)PhCPhos ligand coordinated to the palladium center. The chemical shift of this signal is indicative of the successful formation of the precatalyst complex. The presence of other signals in the ³¹P NMR spectrum could indicate impurities, such as free phosphine ligand or its oxide, which can form if the ligand is exposed to air during synthesis or handling. mdpi.com

¹H NMR Spectroscopy provides complementary information, offering a detailed map of all proton-containing groups within the molecule. mdpi.com Although the ¹H NMR spectra of these large, complex molecules can be crowded, specific signals serve as diagnostic markers for both the main compound and potential impurities. mdpi.comresearchgate.net For instance, the signals corresponding to the tert-butyl group on the phosphine ligand and the N-methyl groups are often well-resolved and can be used for integration to quantify purity against a known standard. A simple and reliable QC method based on ¹H NMR analysis has been developed for this class of precatalysts, allowing for the rapid assessment of impurity levels without complex equipment. mdpi.comnih.gov

Detailed 1D and 2D NMR techniques are used to assign the signals in the spectra, which is foundational for developing a routine QC method. mdpi.comenamine.net The table below summarizes the key spectroscopic data points used in the characterization of this class of precatalysts.

Note: Specific chemical shifts can vary depending on the solvent and the specific phosphine ligand.

A notable characteristic of some third-generation Buchwald precatalysts is their ability to exist as different isomers depending on the solvent environment. mdpi.comenamine.net This solvent-dependent isomerization has been studied in detail for closely related G3 precatalysts like XPhos Pd G3 and involves a reversible change in the coordination of the palladium center. mdpi.comnih.gov

The phenomenon typically involves an equilibrium between two main isomeric forms:

A P-monodentate isomer , where the phosphine ligand binds to the palladium center solely through the phosphorus atom. This form is often favored in less polar or coordinating solvents.

A π-coordinated isomer , where, in addition to the P-Pd bond, an aromatic ring from the biaryl backbone of the phosphine ligand coordinates to the palladium center. This additional interaction can enhance the stability of the complex and is typically favored in more polar solvents. mdpi.com

The isomerization can be readily observed and studied by NMR spectroscopy, as the different coordination modes result in distinct sets of signals in both the ¹H and ³¹P NMR spectra. mdpi.com For example, the study of XPhos Pd G3 revealed that dissolving the complex in a solvent like ethyl acetate (B1210297) predominantly yields one isomer, while using a solvent like acetone (B3395972) can favor the other. researchgate.net The specific equilibrium between the isomers is influenced by the solvent's polarity and its ability to coordinate.

Table 2: Solvent-Dependent Isomerization Behavior in G3 Precatalysts

| Solvent | Coordination Mode Favored | Implication |

|---|---|---|

| Less Polar (e.g., Ethyl Acetate) | P-monodentate coordination | The mesylate anion (OMs⁻) may remain uncoordinated. |

This table illustrates the general behavior observed in related G3 precatalysts like XPhos Pd G3. mdpi.comresearchgate.net

The implications of this isomerization are significant for catalysis. The stability and reactivity of the precatalyst can be influenced by the dominant isomeric form in the reaction medium. Understanding this behavior is crucial for selecting the appropriate solvent to ensure optimal catalyst performance and for maintaining consistency in reaction outcomes. The ability of the precatalyst to adopt different coordination modes highlights the dynamic nature of these complexes in solution and underscores the importance of characterizing them under relevant reaction conditions.

Table 3: Mentioned Chemical Compounds

| Compound Name/Type | Role/Context |

|---|---|

| This compound | The subject palladium precatalyst complex. |

| XPhos Pd G3 | A related G3 precatalyst used as a reference for QC and isomerization studies. mdpi.com |

| RuPhos Pd G3 | A related G3 precatalyst mentioned in comparative studies. mdpi.com |

| (t-Bu)PhCPhos | The phosphine ligand in the subject precatalyst. |

| XPhos | The phosphine ligand in the XPhos Pd G3 precatalyst. mdpi.com |

| Palladium(II) Acetate | A common palladium source and potential impurity. mdpi.com |

Catalytic Applications of T Bu Phcphos Pd G3 in Carbon Carbon Bond Formation

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forging carbon-carbon bonds. The (t-Bu)PhCPhos Pd G3 precatalyst has demonstrated considerable utility in this area, particularly when dealing with substrates that are known to be difficult to couple.

Scope with Challenging Aryl and Heteroaryl Halides/Pseudohalides

While specific data tables for this compound in Suzuki-Miyaura reactions are not extensively detailed in the provided search results, the broader context of third-generation Buchwald precatalysts suggests their effectiveness with a range of challenging substrates. For instance, related G3 precatalysts like XPhos Pd G3 have been shown to effectively couple electron-rich, sterically hindered, and heteroaryl chlorides. sigmaaldrich.com This implies that this compound would also be suitable for such challenging aryl and heteroaryl halides, which are often unreactive with earlier-generation catalysts. sigmaaldrich.comreddit.com The enhanced activity of G3 precatalysts stems from the replacement of a chloride anion with a more electron-withdrawing methanesulfonate (B1217627), which facilitates the formation of the active Pd(0) species. sigmaaldrich.comsigmaaldrich-jp.com

Coupling with Sterically Hindered and Unstable Boronic Acids

Third-generation Buchwald precatalysts, including by extension this compound, are particularly effective in Suzuki-Miyaura couplings that involve unstable boronic acids prone to protodeboronation. sigmaaldrich.com The success of these reactions relies on the rapid activation of the precatalyst and a high level of catalytic activity to ensure the cross-coupling outpaces the decomposition of the boronic acid. sigmaaldrich.com For example, the related XPhos Pd G3 can couple unstable boronic acids with various aryl chlorides under mild conditions and with short reaction times. sigmaaldrich.com The ability of G3 precatalysts to accommodate bulky ligands is also advantageous when working with sterically hindered boronic acids. sigmaaldrich-jp.com

Optimization of Reaction Conditions for Diverse Substrates

Optimizing reaction conditions is crucial for achieving high yields and selectivity in Suzuki-Miyaura cross-coupling reactions. For diverse substrates, several factors are considered, including the choice of base, solvent, and temperature. Generally, weaker bases like potassium carbonate or phosphate (B84403) are used, often in combination with solvents such as toluene, dioxane, or THF, sometimes with the addition of water to facilitate the reaction. reddit.comharvard.edu The high stability and solubility of G3 precatalysts in a variety of common organic solvents provide greater flexibility in optimizing these conditions. sigmaaldrich-jp.com For challenging substrates, such as electron-rich aryl chlorides, the use of more electron-rich and bulky ligands, characteristic of (t-Bu)PhCPhos, is beneficial. reddit.com The rate of stirring can also be a critical, yet often overlooked, parameter, especially in biphasic reaction mixtures. reddit.com

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination has become an indispensable method for the synthesis of arylamines. wikipedia.org this compound has been specifically highlighted for its exceptional performance in this class of reactions, particularly with sterically demanding substrates. sigmaaldrich.comscientificlabs.iecenmed.com

Arylation of Highly Hindered Primary Amines

This compound is frequently the catalyst of choice for the arylation of highly hindered primary amines, including α,α,α-trisubstituted primary amines. sigmaaldrich.comsigmaaldrich.com It effectively catalyzes the coupling of these challenging nucleophiles with a variety of (hetero)aryl chlorides and bromides. sigmaaldrich.comsigmaaldrich.com The design of the (t-Bu)PhCPhos ligand, which allows for the binding of sterically demanding amines, is a key factor in its success. nih.gov Research has shown that catalyst systems based on (t-Bu)PhCPhos outperform others for coupling reactions involving α-tertiary primary amines. nih.govmit.edu

Table 1: Representative Buchwald-Hartwig Amination of Hindered Primary Amines with Aryl Halides Catalyzed by this compound (Illustrative data based on described capabilities)

| Entry | Aryl Halide | Amine | Product | Yield (%) |

| 1 | 2-Chlorotoluene | 1,1-Dimethylethylamine | N-(1,1-Dimethylethyl)-2-methylaniline | High |

| 2 | 4-Bromobenzonitrile | 1-Adamantanamine | 4-((1-Adamantyl)amino)benzonitrile | High |

| 3 | 2-Bromo-6-methylpyridine | Cumylamine | N-(1-Phenylethyl)-6-methylpyridin-2-amine | High |

Note: This table is a representation of the types of reactions for which this compound is highly effective, as described in the literature. sigmaaldrich.comsigmaaldrich.comcenmed.com

Coupling with Secondary Amines and Amides

While the primary application highlighted for this compound is the arylation of hindered primary amines, the broader family of Buchwald ligands and precatalysts demonstrates wide applicability. For instance, the related BrettPhos Pd G3 and G4 precatalysts show excellent performance in the N-arylation of both primary and secondary amines. sigmaaldrich.comsigmaaldrich.com Similarly, the even bulkier tBuBrettPhos Pd G3 is highly efficient for the arylation of primary amides. sigmaaldrich.comsigmaaldrich.com Although less emphasized for this compound specifically, its robust nature suggests it would also be competent in the coupling of less hindered secondary amines and potentially amides under optimized conditions. The choice of ligand is often tailored to the specific class of amine or amide nucleophile. wuxiapptec.com

Expansion to Diverse Nitrogen-Containing Nucleophiles

While the primary focus of this article is on carbon-carbon bond formation, it is noteworthy that this compound exhibits exceptional performance in the arylation of sterically hindered primary amines, a testament to the ligand's design. sigmaaldrich.comcenmed.comsigmaaldrich.comcenmed.com Research has demonstrated its broad applicability with a variety of nitrogen-containing nucleophiles. For instance, in a study focused on developing predictive models for Pd-catalyzed C-N coupling, this compound, along with its G4 counterpart, was assessed with a diverse set of complex aryl halides and secondary amines like 4-phenylpiperidine. researchgate.netresearchgate.net These high-throughput experiments showcased the catalyst's ability to facilitate challenging C-N bond formations, which is crucial for the synthesis of pharmaceutically relevant compounds. researchgate.netresearchgate.net The catalyst's robustness allows for the use of various bases, further expanding its synthetic utility. researchgate.net

Heck Reaction

The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of aryl or vinyl halides with olefins. rug.nl this compound has been identified as a suitable catalyst for this transformation. sigmaaldrich.comsigmaaldrich.com

Coupling with Olefins

The this compound catalyst system is effective in promoting the Heck reaction between a variety of aryl halides and olefins. Research has shown that related palladium complexes with bulky phosphine (B1218219) ligands, such as P(t-Bu)3, can catalyze the coupling of activated and unactivated aryl bromides and chlorides with both mono- and disubstituted olefins. nih.gov These reactions can often be carried out under mild conditions, including at room temperature for more reactive substrates. nih.gov The scope of olefins that can be successfully employed is broad, encompassing acrylates, styrenes, and other vinyl derivatives. rug.nlbeilstein-journals.org

A study on ligand-free Heck reactions highlighted the importance of catalyst concentration, where low palladium loadings were found to be ideal for coupling a wide range of substituted aryl bromides with olefins like butyl acrylate (B77674) and styrene. rug.nl While not specifically focused on this compound, this research underscores the general principles that govern the efficiency of palladium-catalyzed Heck reactions. The development of highly active catalysts like this compound aims to further improve the efficiency and substrate scope of these transformations. organic-chemistry.org

Below is a table summarizing the types of olefins and aryl halides that have been successfully coupled using palladium catalysts, including those with bulky phosphine ligands similar to (t-Bu)PhCPhos.

| Aryl Halide Type | Olefin Type | Catalyst System (Representative) | Yield | Reference |

| Activated Aryl Chlorides | Monosubstituted Olefins | Pd/P(t-Bu)3 | Good | nih.gov |

| Unactivated Aryl Chlorides | Disubstituted Olefins | Pd/P(t-Bu)3 | Moderate to Good | nih.gov |

| Aryl Bromides | Styrene | Ligand-free Pd(OAc)2 | High | rug.nl |

| Aryl Bromides | Butyl Acrylate | Ligand-free Pd(OAc)2 | High | rug.nl |

| Aryl Halides | Electron-rich and -poor olefins | Imidazole-based SPO-Pd complex | Excellent | beilstein-journals.org |

Regioselectivity and Stereoselectivity Aspects

In Heck reactions, regioselectivity is a critical aspect, determining which carbon of the olefin couples with the aryl group. With catalysts bearing bulky ligands like the one in this compound, steric factors often play a dominant role, favoring the formation of the less sterically hindered product. libretexts.org For terminal olefins, this typically results in the formation of the E-isomer of the 1,2-disubstituted alkene with high selectivity. nih.gov

The nature of the palladium complex and the reaction pathway can influence regioselectivity. For instance, reactions proceeding through a cationic palladium complex can exhibit electronically controlled regioselectivity. libretexts.org However, for neutral palladium complexes, which are common in Heck reactions employing phosphine ligands, steric hindrance is the primary directing factor. libretexts.org The bulky tert-butyl group on the phosphine ligand of this compound is designed to enhance such steric control, leading to high regioselectivity.

Stereoselectivity in the Heck reaction almost exclusively favors the formation of the E-alkene due to the syn-coplanar arrangement required for β-hydride elimination, which minimizes steric interactions in the transition state. libretexts.org Catalyst systems with bulky phosphine ligands, such as P(t-Bu)3, have been shown to afford high E:Z selectivity, often greater than 20:1. nih.gov

Sonogashira Coupling

The Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another key transformation where this compound demonstrates its utility. sigmaaldrich.comsigmaaldrich.comorganic-chemistry.org This reaction is widely used in the synthesis of a vast array of organic molecules, from natural products to advanced materials. researchgate.netscirp.org

Coupling with Terminal Alkynes

This compound is an effective catalyst for the Sonogashira coupling of various terminal alkynes with aryl halides. chemblink.com The development of palladium catalysts with bulky and electron-rich phosphine ligands has been instrumental in expanding the scope of the Sonogashira reaction, particularly for less reactive aryl chlorides. researchgate.net Catalyst systems based on Pd/P(t-Bu)3 have proven to be versatile for the room-temperature Sonogashira coupling of aryl bromides. researchgate.net

The general applicability of palladium-catalyzed Sonogashira reactions extends to a wide range of terminal alkynes and aryl halides, including those with diverse functional groups. scirp.org The efficiency of the catalyst is crucial for achieving high yields and tolerating these functional groups.

The following table provides examples of substrates used in palladium-catalyzed Sonogashira reactions, representative of the transformations where this compound would be effective.

| Aryl Halide | Terminal Alkyne | Catalyst System (Representative) | Yield | Reference |

| Aryl Bromides | Various | Pd(PhCN)2Cl2/P(t-Bu)3 | Good to Excellent | researchgate.net |

| 2-Amino-3-bromopyridines | Various | Palladium Catalyst | Good | scirp.org |

| p-Bromoazoacetylene | Ethinylestradiol | (t-Bu3P)2Pd | 69% | researchgate.net |

Application in Complex Molecule Synthesis

The Sonogashira coupling is a powerful tool for the synthesis of complex molecules, and the use of highly active catalysts like this compound is critical in multi-step synthetic sequences. chemblink.com For example, the Sonogashira reaction has been employed in the synthesis of precursors for complex polycyclic aromatic hydrocarbons, where regioselectivity and good yields are essential. researchgate.net In one instance, a Pd(PhCN)2Cl2/P(t-Bu)3 catalyst system was necessary to achieve the desired regioselectivity and reasonable yields in the coupling of complex fragments at room temperature. researchgate.net

The reaction is also a key step in the synthesis of many natural products, pesticides, and pharmaceuticals. researchgate.netscirp.org The ability of this compound to catalyze these transformations efficiently under mild conditions makes it a valuable asset in the construction of intricate molecular architectures. For instance, the coupling of a p-bromoazoacetylene with ethinylestradiol was successfully achieved using a related palladium catalyst, showcasing the reaction's utility in modifying complex, biologically active molecules. researchgate.net A patent application also describes the use of this compound in the synthesis of complex heterocyclic compounds with potential therapeutic applications. googleapis.com

Negishi Coupling and Kumada Coupling

The Negishi and Kumada couplings are powerful methods for forming C-C bonds, utilizing organozinc and organomagnesium (Grignard) reagents, respectively. numberanalytics.com The this compound catalyst, featuring a bulky and electron-rich phosphine ligand, is well-suited to facilitate these transformations, which proceed via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uh.edu

In the Negishi coupling, organozinc reagents (R-ZnX) serve as the nucleophilic partner. numberanalytics.comwikipedia.org These reagents are valued for their relatively high functional group tolerance compared to more reactive organometallics. nih.gov The formation of the active L-Pd(0) species from the this compound precatalyst initiates the cycle, which then undergoes oxidative addition with an organic halide. The subsequent transmetalation step involves the transfer of the organic group from the zinc reagent to the palladium center.

The Kumada coupling employs Grignard reagents (R-MgX), which are highly reactive and readily prepared. uh.eduarkat-usa.org This high reactivity, however, can limit their functional group compatibility. arkat-usa.org The choice of catalyst and reaction conditions is critical to favor the desired cross-coupling pathway over side reactions. The robust nature of catalysts bearing ligands like (t-Bu)PhCPhos helps to facilitate the rapid transmetalation required for an efficient Kumada coupling.

While specific data for this compound in Negishi and Kumada couplings is not extensively detailed in the literature, the performance of catalyst systems based on its parent ligand, P(t-Bu)3, provides significant insight into its potential. For instance, catalyst systems derived from P(t-Bu)3 have proven to be highly versatile for the Negishi coupling of challenging aryl chlorides. nih.gov These systems effectively couple both electron-rich and electron-poor aryl chlorides with a range of arylzinc reagents, including sterically hindered and heteroaromatic variants. nih.gov This demonstrates the capacity of this ligand class to handle substrates that are often problematic for other catalysts.

Similarly, advancements in Kumada coupling have focused on mitigating the high reactivity of Grignard reagents to improve functional group tolerance. arkat-usa.orgorganic-chemistry.org Catalyst systems with bulky, electron-donating phosphine ligands can accelerate the key steps of the catalytic cycle, allowing the reaction to proceed under milder conditions and outcompete undesirable side reactions with sensitive functional groups like esters and nitriles. arkat-usa.org

The table below illustrates the scope of the Negishi coupling of aryl chlorides catalyzed by a related Pd/P(t-Bu)3 system, showcasing the types of transformations achievable with this class of catalyst. nih.gov

| Aryl Chloride | Organozinc Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-Chloroanisole | Phenylzinc chloride | 4-Methoxybiphenyl | 94 |

| 2-Chlorotoluene | (4-Methoxyphenyl)zinc chloride | 2-Methyl-4'-methoxybiphenyl | 90 |

| 2-Chloropyridine | (4-tert-Butylphenyl)zinc chloride | 2-(4-tert-Butylphenyl)pyridine | 96 |

| 1-Chloro-2,6-dimethylbenzene | (4-Trifluoromethylphenyl)zinc chloride | 2,6-Dimethyl-4'-(trifluoromethyl)biphenyl | 92 |

Table 1: Examples of Negishi Coupling Using a Pd/P(t-Bu)3 Catalyst System. nih.gov

Utilization of Organozinc and Grignard Reagents

Stille Coupling

The Stille coupling is a versatile C-C bond-forming reaction that pairs organic halides or triflates with organostannane reagents. libretexts.org Organostannanes are notable for their stability to air and moisture and their tolerance of a wide array of functional groups, making the Stille reaction a widely used tool in complex molecule synthesis. libretexts.orgharvard.edu

The key transmetalation step in the Stille coupling involves the transfer of an organic group from the organotin reagent (R-SnR'3) to the Pd(II) center. libretexts.org The rate of this step is influenced by the nature of the organic group being transferred. The general order of transfer reactivity from tin is: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. harvard.edu Catalysts equipped with bulky, electron-rich phosphine ligands, such as (t-Bu)PhCPhos, can facilitate this step, even with less reactive coupling partners. Additives like lithium chloride are also known to accelerate the reaction, potentially by aiding the displacement of ligands from the palladium center or by forming more reactive organotin species. harvard.edu

A significant advantage of the Stille coupling is its broad functional group tolerance. libretexts.org The reaction conditions are generally mild, and the this compound precatalyst's ability to activate at room temperature with weak bases aligns well with these requirements. sigmaaldrich-jp.com The related Pd/P(t-Bu)3 catalyst system has demonstrated remarkable efficiency in coupling unactivated and sterically hindered aryl chlorides at elevated temperatures and aryl bromides at room temperature. nih.gov This system's ability to form tetra-ortho-substituted biaryls highlights its effectiveness in overcoming significant steric challenges. nih.gov

The following table presents examples of Stille couplings of aryl chlorides catalyzed by the Pd/P(t-Bu)3 system, illustrating the broad scope of compatible organotin reagents. nih.gov

| Aryl Chloride | Organotin Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-Chlorotoluene | Tributyl(phenyl)stannane | 4-Methylbiphenyl | 95 |

| 2-Chlorobenzonitrile | Tributyl(thiophen-2-yl)stannane | 2-(Thiophen-2-yl)benzonitrile | 95 |

| 1-Chloro-2,6-dimethylbenzene | Tributyl(4-methoxyphenyl)stannane | 2,6-Dimethyl-4'-methoxy-1,1'-biphenyl | 81 |

| 4-Chloroacetophenone | Tributyl(vinyl)stannane | 4-Vinylacetophenone | 98 |

| 1-Chloro-4-nitrobenzene | Allyltributylstannane | 1-Allyl-4-nitrobenzene | 98 |

Table 2: Examples of Stille Coupling Using a Pd/P(t-Bu)3 Catalyst System. nih.gov

Transmetalation with Organotin Reagents

Direct Arylation and C-H Activation Pathways

Direct arylation via palladium-catalyzed C-H activation is a highly desirable transformation that offers a more atom- and step-economical approach to biaryl synthesis by avoiding the pre-functionalization required for traditional cross-coupling reactions. This pathway involves the direct reaction of a C-H bond with an aryl halide.

The mechanism typically involves a C-H bond cleavage step, which is often the rate-determining step and is facilitated by the palladium catalyst. Two common mechanistic proposals are the concerted metalation-deprotonation (CMD) pathway and oxidative addition followed by reductive elimination. For these reactions to be successful, the catalyst must be highly active. Bulky, electron-rich phosphine ligands like (t-Bu)PhCPhos are crucial as they promote the formation of the coordinatively unsaturated L-Pd(0) species necessary for C-H insertion and can stabilize the palladium center throughout the catalytic cycle. While specific applications of this compound in direct arylation are emerging, the characteristics of the ligand make it a promising candidate for this advanced class of transformations, particularly for the arylation of electron-rich heterocycles or polyfluorinated arenes. researchgate.net

Selective Functionalization of C-H Bonds

A thorough search of chemical databases and peer-reviewed journals did not yield specific examples or dedicated studies on the application of this compound for the selective functionalization of carbon-hydrogen (C-H) bonds. The catalyst's documented utility is predominantly in cross-coupling reactions that involve pre-functionalized starting materials, such as aryl halides or triflates, rather than direct C-H activation protocols sigmaaldrich-jp.comsigmaaldrich.com. While direct (het)arylation is a field of active research, studies in this area tend to employ different catalytic systems tailored for C-H activation mdpi.com.

Catalyst Efficiency in C-H Activation Protocols

Consistent with the findings for section 3.7.1, there is no available data to populate a discussion or create data tables regarding the efficiency of this compound in C-H activation. Its performance metrics are well-documented in the context of other transformations, particularly the Buchwald-Hartwig amination of sterically hindered primary amines, where it is considered a catalyst of choice nih.govcenmed.comcenmed.com.

Carbon-Oxygen Bond Formation

Etherification and Phenol (B47542) Coupling

The formation of carbon-oxygen bonds, such as in etherification and phenol coupling reactions, is a known application for the Buchwald G3 precatalyst platform sigmaaldrich-jp.comsigmaaldrich.com. However, research indicates that specific ligands other than (t-Bu)PhCPhos are preferred for this purpose. For instance, RockPhos Pd G3 and tBuBrettPhos Pd G3 are frequently cited as highly effective catalysts for the C-O cross-coupling of aryl halides with a wide range of primary alcohols and phenols sigmaaldrich.comalfa-chemistry.com. No specific studies or reaction tables demonstrating the efficacy of this compound in etherification were identified.

Scope with Alcohols and Phenols

Due to the absence of primary research utilizing this compound for C-O bond formation, a detailed analysis of its scope with various alcohols and phenols cannot be provided. The available literature consistently points towards alternative G3 precatalysts for achieving high yields and broad substrate scope in these transformations sigmaaldrich.comalfa-chemistry.com.

Carbon-Sulfur Bond Formation

Thioetherification and Coupling with Thiols

Similar to C-O bond formation, while the general class of Buchwald G3 precatalysts is known to facilitate carbon-sulfur bond formation, there is a lack of specific literature detailing the use of the this compound variant for thioetherification sigmaaldrich-jp.comsigmaaldrich.com. Research on C-S cross-coupling often highlights the development of new ligands or explores the general effectiveness of monophosphine-ligated palladium catalysts without singling out (t-Bu)PhCPhos mit.edunih.gov. Consequently, no data on its performance in coupling reactions with thiols could be sourced.

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound | Methanesulfonato[2'-((1,1-dimethylethyl)phenylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine][2'-(amino-κN)[1,1'-biphenyl]-2-yl-κC]palladium |

| RockPhos Pd G3 | Methanesulfonato(2-(di-t-butylphosphino)-3-methoxy-6-methyl-2′,4′,6′-tri-i-propyl-1,1″-biphenyl)(2′-amino-1,1′-biphenyl-2-yl)palladium(II) |

| tBuBrettPhos Pd G3 | Methanesulfonato(2-di-tert-butylphosphino-2′,4′,6′-triisopropyl-3,6-dimethoxy-1,1′-biphenyl)(2′-amino-1,1′-biphenyl-2-yl)palladium(II) |

| CPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |

| PhCPhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl |

| XPhos | 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl |

| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |

| XantPhos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |

| DPPF | 1,1'-Bis(diphenylphosphino)ferrocene |

Mechanistic Investigations of T Bu Phcphos Pd G3 Catalysis

Precatalyst Activation and Formation of Active Palladium(0) Species

The activation of the (t-Bu)PhCPhos Pd G3 precatalyst is a critical step that initiates the catalytic cycle. This process involves the reduction of the Pd(II) center to the catalytically active Pd(0) species. The unique structure of the G3 precatalysts, featuring a biphenyl-based ligand scaffold and a methanesulfonate (B1217627) anion, is designed to facilitate this activation. sigmaaldrich.comsigmaaldrich-jp.com

The activation of G3 precatalysts is typically initiated by a base. The process begins with the deprotonation of the amino group on the biphenyl (B1667301) backbone of the precatalyst. sigmaaldrich.comsigmaaldrich-jp.com This deprotonation forms a Pd-amido complex. The nature of the base can influence the rate and efficiency of this step. While earlier generation precatalysts required strong bases, G3 precatalysts can be activated by weaker carbonate or phosphate (B84403) bases at room temperature. sigmaaldrich.comsigmaaldrich-jp.com

Following deprotonation, the resulting Pd-amido complex undergoes reductive elimination. This step yields the active LPd(0) species, a methanesulfonate salt, and carbazole (B46965). sigmaaldrich.com The presence of the electron-withdrawing and non-coordinating methanesulfonate anion in G3 precatalysts, a key difference from the chloride anion in G2 precatalysts, enhances the ease of activation and contributes to the catalyst's long life in solution. sigmaaldrich-jp.com In some instances, the carbazole generated during activation can inhibit catalysis by reacting with starting materials. sigmaaldrich.comsigmaaldrich-jp.com

Role of Base and Anion in Activation Mechanism

Transmetalation Pathways

Following oxidative addition, the resulting Pd(II) complex undergoes transmetalation with a nucleophilic coupling partner. In Suzuki-Miyaura coupling, this involves an organoboron reagent, while in Buchwald-Hartwig amination, it is an amine. The mechanism of transmetalation can vary depending on the specific reaction conditions and substrates.

For Suzuki-Miyaura coupling, the generally accepted mechanism involves the formation of an arylpalladium(II) halide complex, which then reacts with the organoboron species. The presence of a base is crucial to activate the organoboron reagent, typically by forming a more nucleophilic "ate" complex. semanticscholar.org

In the context of C-N bond formation (Buchwald-Hartwig amination), the oxidative addition product reacts with the amine. This can proceed through various pathways, including amine binding followed by deprotonation to form a palladium-amido complex. nih.gov The subsequent reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The steric and electronic properties of the (t-Bu)PhCPhos ligand are critical in facilitating both the transmetalation and the final reductive elimination step, particularly for sterically demanding substrates. nih.govmit.edu

Ligand Exchange Processes and Nucleophile Coordination

The catalytic cycle begins with the generation of a highly reactive, monoligated palladium(0) species, L1Pd(0), from the precatalyst. researchgate.net The (t-Bu)PhCPhos ligand's bulky nature is a key design feature that promotes the formation of these unsaturated L1Pd intermediates, which are generally the most active species in the catalytic cycle. researchgate.netnih.gov

Ligand exchange is a pivotal process. During the reaction, the phosphine (B1218219) ligand can be displaced by other species in the reaction mixture, such as the nucleophile (e.g., an amine or thiolate). mit.edumit.edu While necessary for the reaction to proceed, the coordination of certain nucleophiles can also lead to the formation of off-cycle, catalytically dormant palladium complexes. mit.edu The architecture of the (t-Bu)PhCPhos ligand is designed to strike a balance: it must be labile enough to allow the catalytic cycle to proceed but stable enough to prevent irreversible catalyst deactivation. mit.edu For instance, the catalyst's design, featuring a large substituent ortho to the phosphino (B1201336) group, helps stabilize the active conformer and allows for the binding of even sterically demanding nucleophiles, such as α-tertiary primary amines. mit.edunih.gov

Influence of Ligand Architecture on Transmetalation Efficiency

Transmetalation is frequently the rate-determining step in cross-coupling reactions. Its efficiency is profoundly influenced by the ligand's structure. Extensive mechanistic studies on palladium-catalyzed Suzuki-Miyaura reactions have shown that unsaturated, monoligated L1Pd intermediates are essential for this step. researchgate.net The design of bulky and electron-rich monophosphine ligands like (t-Bu)PhCPhos is a direct result of these findings. researchgate.net

Reductive Elimination

Reductive elimination is the final, product-forming step in the catalytic cycle, where a new covalent bond is formed between the two coupling partners, and the palladium catalyst is regenerated in its Pd(0) state. wikipedia.orgnumberanalytics.com This step is irreversible and is often crucial for achieving high product yields.

Stereochemistry and Mechanism of Product Formation

Reductive elimination from Pd(II) complexes is typically stereoretentive. This means that the stereochemical configuration of the organic groups attached to the palladium center is preserved in the final product. For this step to occur from square planar Pd(II) complexes, the two groups destined for coupling must be situated in a cis orientation on the metal center. wikipedia.org

The mechanism of reductive elimination can be either concerted, involving a single transition state where the new bond forms as the Pd-C bonds break, or stepwise. numberanalytics.com For many palladium-catalyzed cross-coupling reactions, a three-coordinate intermediate is proposed to precede a concerted reductive elimination. The bulky nature of the (t-Bu)PhCPhos ligand facilitates the formation of such lower-coordinate intermediates, thereby promoting the product-forming step. wikipedia.org

Factors Influencing Reductive Elimination Rates

Several interconnected factors govern the rate of reductive elimination. wikipedia.orgnumberanalytics.comnumberanalytics.com The rational design of ligands like (t-Bu)PhCPhos takes these factors into account to optimize catalytic turnover.

| Factor | Influence on Reductive Elimination Rate | Relevance of (t-Bu)PhCPhos Ligand |

| Steric Effects | Increased steric bulk on the ligand can accelerate the reaction by relieving steric strain in the transition state as the product is formed. wikipedia.orgnumberanalytics.com | The ligand's bulky tert-butyl group and biaryl framework provide significant steric hindrance, which is thought to promote rapid reductive elimination. nih.govnumberanalytics.com |

| Electronic Effects | Electron-donating ligands increase electron density at the Pd center, making it more prone to reduction (i.e., reductive elimination). wikipedia.orgnumberanalytics.com | (t-Bu)PhCPhos is an electron-rich phosphine, which enhances the electron density on the palladium, thereby facilitating this step. acs.orgnumberanalytics.com |

| Coordination Number | Reductive elimination is generally faster from complexes with lower coordination numbers (e.g., three-coordinate) than from saturated centers. wikipedia.orgchemrxiv.org | The steric profile of (t-Bu)PhCPhos promotes the dissociation of other ligands, leading to the necessary low-coordinate intermediates for efficient elimination. researchgate.net |

Recent in-depth studies suggest that while steric bulk is important, metal electronics often exert the greatest influence on the rate of reductive elimination. chemrxiv.org The interplay between sterics and electronics is complex; for instance, increasing steric demand can enforce a lower coordination number, which in turn alters the electronic properties at the metal center. chemrxiv.org

Ligand Effects on Catalytic Cycle Efficiency and Selectivity

The catalyst system this compound is particularly effective for the arylation of highly hindered α,α,α-trisubstituted primary amines. sigmaaldrich.comcenmed.com This selectivity arises from the ligand's architecture, which can accommodate sterically demanding amine nucleophiles while maintaining high catalytic activity. mit.edunih.gov In comparative studies with other ligands for specific reactions, the choice of a bulky, electron-rich monophosphine ligand like those in the CPhos family has proven critical for achieving high yields where other ligand types fail. acs.org

Electronic Contributions of the (t-Bu)PhCPhos Ligand

The electronic properties of the (t-Bu)PhCPhos ligand are a key component of its effectiveness. As a dialkylbiaryl monophosphine, it is considered strongly electron-donating. nih.govnumberanalytics.com This arises from two main features:

The Phosphine Center : The presence of an alkyl group (tert-butyl) directly on the phosphorus atom makes it more electron-donating (more basic) compared to triarylphosphines. wgtn.ac.nz

The Biaryl Backbone : The CPhos-type backbone contains dimethylamino substituents, which are strong electron-donating groups that further enrich the palladium center with electron density. acs.org

These strong electron-donating characteristics are beneficial for several reasons. They promote the initial oxidative addition step, a key process in many cross-coupling cycles. a-star.edu.sg Furthermore, as detailed in section 4.4.2, the increased electron density on the palladium atom facilitates the final reductive elimination step. numberanalytics.com While electron-donating ligands are often beneficial, the ideal electronic properties can be substrate-dependent, with some reactions favoring more electron-deficient ligands to accelerate reductive elimination. acs.org The success of (t-Bu)PhCPhos in its target applications underscores the power of tuning ligand electronics for specific catalytic challenges.

Steric Influence of the (t-Bu)PhCPhos Ligand

The (t-Bu)PhCPhos ligand, characterized by its bulky tert-butyl and phenyl groups attached to the phosphorus atom, exerts a significant steric influence on the palladium center. This steric hindrance is a key factor in promoting the formation of the active monoligated palladium species, which is crucial for efficient catalysis. The bulky nature of the ligand favors a three-coordinate intermediate, which has been shown to undergo reductive elimination faster than a four-coordinate species. This increased rate of reductive elimination is a primary reason for the high activity of catalysts bearing sterically hindered ligands like (t-Bu)PhCPhos.

Research on related Buchwald-type ligands, such as the R-JohnPhos series, has shown that increasing the size of the alkyl group on the phosphorus atom does not always lead to a straightforward increase in the ligand's σ-donating ability due to competing steric interactions. acs.orgnih.gov This interplay between sterics and electronics is a defining feature of this class of ligands. The significant steric presence of the (t-Bu)PhCPhos ligand is a primary contributor to its ability to facilitate challenging coupling reactions. wikipedia.org

Comparison with Other Buchwald Ligands

The (t-Bu)PhCPhos ligand belongs to the broader family of Buchwald ligands, which are characterized by a biaryl backbone. The performance of (t-Bu)PhCPhos is often benchmarked against other members of this family, each with its own unique steric and electronic properties.

For instance, ligands like BrettPhos are highly effective for the N-arylation of primary and secondary amines, while RockPhos has shown utility in C–O bond formation. sigmaaldrich.com In contrast, (t-Bu)PhCPhos is particularly adept at the arylation of highly hindered primary amines. sigmaaldrich.comsigmaaldrich.com This highlights the specialized nature of these ligands, where subtle changes in their structure can lead to significant differences in their catalytic activity and substrate scope.

A study comparing various Buchwald-type ligands, including (t-Bu)PhCPhos, for the coupling of complex drug-like aryl halides found that a G4 precatalyst of (t-Bu)PhCPhos, in combination with LiOTMS as a base, demonstrated a more general scope than other tested conditions. chemrxiv.org This underscores the importance of both the ligand structure and the reaction conditions in achieving optimal catalytic performance.

The development of ligands like GPhos was guided by the goal of creating a catalyst with a broad scope, combining the desirable features of several existing ligands. nih.gov GPhos was designed to be effective for coupling unhindered primary amines (like BrettPhos), α-tertiary amines (like (t-Bu)PhCPhos), and substrates containing five-membered-ring N-heterocycles (like EPhos). nih.gov This illustrates the ongoing efforts to design ligands that overcome the limitations of their predecessors.

Table 1: Comparison of Select Buchwald Ligands and Their Primary Applications

| Ligand | Primary Application | Reference |

|---|---|---|

| (t-Bu)PhCPhos | Arylation of highly hindered primary amines | sigmaaldrich.comsigmaaldrich.com |

| BrettPhos | N-arylation of primary and secondary amines | sigmaaldrich.com |

| RockPhos | C-O cross-coupling of aryl halides with primary alcohols | sigmaaldrich.com |

| XPhos | Suzuki-Miyaura coupling of unstable boronic acids | sigmaaldrich.com |

| GPhos | Broad scope C-N coupling, including hindered and heterocyclic substrates | nih.govmit.edu |

Catalyst Deactivation Pathways and Mitigation Strategies

Understanding and mitigating catalyst deactivation is crucial for improving the efficiency and longevity of palladium-catalyzed reactions. This section explores the common deactivation pathways for catalysts like this compound and the strategies employed to overcome these issues.

Identification of Off-Cycle Palladium Species

A common deactivation pathway involves the formation of off-cycle palladium species that are catalytically inactive or have significantly reduced activity. In the context of Buchwald-Hartwig amination, the displacement of the phosphine ligand by the amine substrate or other species in the reaction mixture can lead to the formation of such off-cycle complexes. mit.edu For example, the formation of bis(amine)palladium complexes has been identified as a potential deactivation pathway. nih.gov While these species can sometimes re-enter the catalytic cycle upon heating, their formation at lower temperatures can lead to catalyst inhibition. nih.gov

Mechanistic studies have suggested that the stability of the palladium catalyst is a key factor in the success of C-N coupling reactions, particularly at room temperature. mit.edu The use of bulky, electron-rich phosphine ligands like (t-Bu)PhCPhos helps to stabilize the active catalytic species and prevent the formation of these off-cycle palladium complexes. wikipedia.org

Role of Carbazole Byproducts in Catalyst Inhibition

The activation of G3 precatalysts, such as this compound, involves the reductive elimination of a carbazole derivative. sigmaaldrich-jp.com In some instances, this carbazole byproduct can act as an inhibitor, potentially by coordinating to the palladium center or by reacting with other components of the reaction mixture. sigmaaldrich-jp.com This can lead to a decrease in catalytic activity and complicate the purification of the desired product.

To address this issue, fourth-generation (G4) and fifth-generation (G5) Buchwald precatalysts were developed. sigmaaldrich-jp.com These newer generations feature modifications to the aminobiphenyl scaffold of the precatalyst, which result in the formation of less inhibitory byproducts upon activation. sigmaaldrich-jp.com For example, G4 precatalysts generate a less intrusive N-methylcarbazole byproduct. sigmaaldrich.com

Approaches to Enhance Catalyst Longevity and Turnover Numbers

Several strategies have been developed to enhance the stability and activity of palladium catalysts, leading to increased catalyst longevity and higher turnover numbers (TONs). A primary approach is the rational design of the phosphine ligand. The development of bulky and electron-rich ligands like the Buchwald biarylphosphines has been instrumental in this regard. wikipedia.org These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step. wikipedia.org

The choice of precatalyst generation also plays a significant role. The move from G1 and G2 to G3, G4, and G5 precatalysts has brought about improvements in stability, solubility, and the nature of the byproducts formed upon activation. sigmaaldrich-jp.com G3 precatalysts, for example, can accommodate very bulky ligands and are activated under mild conditions. sigmaaldrich-jp.com

Furthermore, careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial for maximizing catalyst performance. For instance, the use of weaker bases like carbonates and phosphates has been enabled by the development of more active catalyst systems. wikipedia.org In some cases, operating at room temperature can improve the tolerance of base-sensitive substrates. nih.gov

Computational and Theoretical Studies of T Bu Phcphos Pd G3 Systems

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

Density Functional Theory (DFT) has proven to be a robust method for elucidating the complex mechanisms of palladium-catalyzed reactions. acs.orgacs.org For systems involving (t-Bu)PhCPhos Pd G3, DFT studies are crucial for understanding the entire catalytic cycle, from precatalyst activation to the final reductive elimination step. These calculations can map out the potential energy surface of the reaction, identifying the most favorable pathways and key intermediates.

A critical aspect of the catalytic cycle is the activation of the G3 precatalyst to generate the active LPd(0) species. sigmaaldrich.com DFT calculations can model this activation process, which involves the deprotonation of the aminobiphenyl ligand and subsequent reductive elimination of carbazole (B46965). sigmaaldrich.com Furthermore, DFT studies can shed light on the potential for catalyst inhibition by species like the carbazole byproduct, a known issue in some G3 systems. acs.orgsigmaaldrich.com

Calculation of Transition States and Energy Profiles

A primary application of DFT in catalysis research is the calculation of transition state geometries and their corresponding energies. By locating the transition state structures for each elementary step of the catalytic cycle—oxidative addition, transmetalation (or amine binding and deprotonation in the case of Buchwald-Hartwig amination), and reductive elimination—a complete energy profile can be constructed. acs.orgnih.gov This profile illustrates the energy changes throughout the reaction, highlighting the activation barriers for each step.

For a representative Buchwald-Hartwig amination catalyzed by a this compound system, the calculated energy profile would reveal the relative energy barriers of the key steps. The oxidative addition of an aryl halide to the LPd(0) complex initiates the cycle. Subsequent coordination of the amine, followed by deprotonation by a base, leads to a palladium-amido intermediate. The final, and often crucial, step is the reductive elimination from this intermediate to form the C-N bond and regenerate the active catalyst.

Table 1: Illustrative DFT-Calculated Relative Free Energies for a Model Buchwald-Hartwig Amination Reaction

| Species/Transition State | Description | Illustrative Relative Free Energy (kcal/mol) |

| LPd(0) + Ar-X + Amine | Separated Reactants | 0.0 |

| TS_OA | Oxidative Addition Transition State | +15 to +20 |

| LPd(II)(Ar)(X) | Oxidative Addition Intermediate | -5 to -10 |

| TS_Amine_Deprot | Amine Coordination/Deprotonation TS | +5 to +10 |

| LPd(II)(Ar)(NR2) | Palladium-Amido Intermediate | -10 to -15 |

| TS_RE | Reductive Elimination Transition State | +18 to +25 |

| Product + LPd(0) | Products | -20 to -30 |

Note: The values in this table are illustrative and represent typical ranges found in DFT studies of similar Buchwald-type catalyst systems. The exact values would depend on the specific substrates, base, and solvent used in the calculation.

Elucidation of Rate-Determining Steps

DFT studies on related biarylphosphine ligands suggest that for electron-rich aryl halides, reductive elimination is often rate-limiting, whereas for electron-poor or sterically hindered aryl halides, oxidative addition can become the RDS. nih.gov The bulky tert-butyl group and the specific geometry of the (t-Bu)PhCPhos ligand play a significant role in modulating the energies of these steps. For instance, the steric bulk can promote reductive elimination but may hinder the initial oxidative addition. DFT calculations are essential to quantify these competing effects and pinpoint the RDS for a given transformation. acs.org

Molecular Modeling of Palladium Intermediates and Transition States

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. nih.govgoogle.comcsbsju.edusapub.org For the this compound system, molecular modeling is instrumental in visualizing the geometry of various catalytic intermediates and transition states, providing a deeper understanding of the steric and electronic factors at play.

Conformational Analysis of the (t-Bu)PhCPhos Ligand in Palladium Complexes

The (t-Bu)PhCPhos ligand, being a biaryl phosphine (B1218219), possesses significant conformational flexibility around the biaryl axis. This flexibility is not merely a structural curiosity; it has profound implications for the catalyst's reactivity. nih.gov The different conformers of the ligand, when coordinated to the palladium center, can expose different steric environments around the metal, thereby influencing substrate binding and the facility of subsequent reaction steps.

Molecular mechanics and DFT calculations can be employed to perform a conformational analysis of the (t-Bu)PhCPhos ligand within key palladium intermediates. nih.govsapub.org These studies can identify the low-energy conformers and the energy barriers to rotation between them. This information is crucial, as the catalyst may need to adopt a specific, and potentially higher-energy, conformation to facilitate a particular step in the catalytic cycle. The relative populations of these conformers can be estimated using Boltzmann statistics, providing insight into the predominant species in solution.

Prediction of Steric and Electronic Parameters of the Ligand

The efficacy of a phosphine ligand in catalysis is often rationalized in terms of its steric and electronic parameters. Molecular modeling provides powerful tools to quantify these properties for the (t-Bu)PhCPhos ligand.

Steric Parameters: The steric bulk of a ligand is a critical factor influencing coordination numbers, reaction rates, and selectivity. One of the most common steric descriptors is the cone angle, which, while useful, can be an oversimplification for complex ligands like biaryl phosphines. A more sophisticated parameter is the percent buried volume (%Vbur), which calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. nih.govchemrxiv.org This parameter can be calculated for different conformations of the (t-Bu)PhCPhos ligand to provide a more dynamic measure of its steric profile.

Electronic Parameters: The electronic nature of the phosphine ligand, specifically its electron-donating ability, influences the electron density at the palladium center, which in turn affects the rates of oxidative addition and reductive elimination. mit.edu A common computed parameter to gauge this is the Tolman Electronic Parameter (TEP), which can be calculated using DFT by computing the CO stretching frequency of a model Ni(CO)3L complex. Alternatively, properties such as the pKa of the corresponding phosphonium (B103445) ion or the energy of the phosphorus lone pair orbital can be computed to provide a measure of the ligand's electron-donating strength.

Table 2: Key Steric and Electronic Parameters for Phosphine Ligands

| Parameter | Description | Typical Method of Determination | Relevance to (t-Bu)PhCPhos |

| Cone Angle (θ) | A measure of the solid angle formed by the ligand substituents. | Geometrical calculation from a modeled structure. | Provides a basic measure of steric bulk. |

| Percent Buried Volume (%Vbur) | The percentage of the coordination sphere of the metal occupied by the ligand. | Calculated from the 3D model of the metal-ligand complex. | Offers a more nuanced description of steric hindrance than cone angle. nih.gov |

| Tolman Electronic Parameter (TEP) | Based on the ν(CO) stretching frequency of an LNi(CO)3 complex. | DFT calculation of vibrational frequencies. | Quantifies the net electron-donating ability of the ligand. |

| Phosphorus Lone Pair Energy | The energy of the highest occupied molecular orbital (HOMO) localized on the phosphorus atom. | DFT calculation. | A direct measure of the ligand's σ-donating capability. |

Quantitative Structure-Activity Relationship (QSAR) Studies

While not widely documented specifically for this compound, QSAR represents a powerful data-driven approach to understanding and predicting catalytic performance. chemrxiv.org QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of catalysts and their observed activity or selectivity.

In the context of Buchwald-type catalysts, a QSAR model could be developed by correlating experimentally determined reaction yields or enantioselectivities with computationally derived descriptors for a library of related ligands. These descriptors would include the steric and electronic parameters discussed previously (e.g., %Vbur, TEP), as well as other quantum chemical properties like dipole moments, orbital energies, and atomic charges.

Developing a robust QSAR model for catalysts like this compound would involve:

Dataset Generation: Synthesizing a diverse set of ligands related to (t-Bu)PhCPhos and measuring their performance in a specific cross-coupling reaction.

Descriptor Calculation: Using computational methods to calculate a wide range of steric, electronic, and structural descriptors for each ligand.

Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed catalytic activity.

Model Validation: Testing the predictive power of the model on a set of ligands not used in the initial training.

Such a model could then be used to predict the performance of new, unsynthesized ligands, thereby accelerating the discovery of next-generation catalysts with superior properties for specific applications.

Correlation of Ligand Properties with Catalytic Performance

The catalytic efficacy of the this compound precatalyst is intrinsically linked to the distinct steric and electronic properties of the (t-Bu)PhCPhos ligand. This biaryl monophosphine ligand is engineered with a specific architecture to optimize performance in cross-coupling reactions, particularly the Buchwald-Hartwig amination of sterically demanding substrates. chemblink.comsigmaaldrich.com

The design of the (t-Bu)PhCPhos ligand incorporates a biphenyl (B1667301) backbone which, along with the phosphorus atom, creates a bulky steric profile. chemblink.com Key features include:

Steric Bulk : The ligand features a tert-butyl group and a diphenylphosphine (B32561) moiety on a biphenyl framework. This arrangement provides significant steric hindrance, which is crucial for promoting the reductive elimination step of the catalytic cycle and preventing the formation of undesired off-cycle species. chemblink.comnih.gov Computational studies on related bulky phosphine ligands have shown they favor the formation of highly active, coordinatively unsaturated monoligated palladium(0) species (L1Pd(0)), which are key to catalytic activity. nih.govresearchgate.net

Electronic Properties : The phosphine group is an electron-donating moiety, which enhances the electron density at the palladium center. chemblink.com This property is vital for facilitating the initial oxidative addition step, where the palladium complex reacts with the aryl halide. The balance between steric bulk and electron-donating character is a defining feature of high-performance Buchwald ligands. nih.gov

Optimized Ligand Backbone : In comparative studies and the rational design of new ligands like GPhos, the structure of (t-Bu)PhCPhos serves as a successful benchmark. For instance, the presence of a hydrogen atom at the 4'-position on the non-phosphine-bearing ring is a feature shared with (t-Bu)PhCPhos that is recognized for enabling the catalyst to accommodate very bulky amine nucleophiles. nih.govmit.edu

The "G3" designation refers to the third-generation Buchwald precatalyst platform. A key feature of G3 precatalysts is the replacement of the chloride anion found in earlier generations with a non-coordinating, electron-withdrawing methanesulfonate (B1217627) (OMs) anion. sigmaaldrich-jp.comwuxiapptec.com This modification enhances the solubility of the precatalyst in a wide range of organic solvents and improves its stability, allowing it to accommodate very bulky ligands like (t-Bu)PhCPhos effectively. sigmaaldrich-jp.com The result is a stable, easily handled precatalyst that efficiently generates the active LPd(0) species under mild conditions. sigmaaldrich-jp.comsinocompound.com

The correlation between these properties and the catalytic performance of the this compound system is summarized in the table below.

| Ligand/Precatalyst Feature | Structural/Electronic Property | Impact on Catalytic Performance | Relevant Catalytic Step |

|---|---|---|---|

| (t-Bu)PhCPhos Ligand | Significant steric bulk from t-butyl and biaryl groups | Promotes efficient reductive elimination; prevents catalyst deactivation; allows coupling of hindered substrates. chemblink.comnih.gov | Reductive Elimination |

| (t-Bu)PhCPhos Ligand | Electron-donating phosphine moiety | Facilitates oxidative addition by increasing electron density on the Pd center. chemblink.comnih.gov | Oxidative Addition |

| (t-Bu)PhCPhos Ligand | Unsubstituted 4'-position on biphenyl backbone | Accommodates sterically demanding nucleophiles (e.g., α-tertiary primary amines). nih.gov | Transmetalation/Ligand Exchange |

| G3 Precatalyst Framework | Non-coordinating methanesulfonate (OMs) anion | Enhances solubility and stability; allows for the use of very bulky ligands. sigmaaldrich-jp.comwuxiapptec.com | Catalyst Activation |

| G3 Precatalyst Framework | Stable palladacycle structure | Ensures efficient and clean generation of the active L1Pd(0) species under mild conditions. sigmaaldrich-jp.com | Catalyst Activation |

Development of Predictive Models for Catalyst Design

The traditional approach to catalyst development, relying on chemical intuition and iterative experimentation, is increasingly being augmented by data-driven and computational methods. The development of predictive models, often leveraging machine learning (ML), represents a significant advance in the rational design of catalysts like this compound. princeton.edunih.gov

These models aim to predict the performance of a reaction, such as the yield of a Buchwald-Hartwig cross-coupling, based on a set of machine-readable descriptors of the reaction components. princeton.educhemrxiv.org The process involves several key steps:

Data Generation : High-throughput experimentation (HTE) is used to rapidly screen a vast number of reaction combinations, including different substrates, ligands, bases, and solvents. mit.edu This generates the large, multidimensional datasets necessary for training robust ML models. princeton.edu

Descriptor Calculation : The physical, electronic, and structural properties of each reaction component (e.g., ligand, aryl halide, amine) are calculated using computational methods like density functional theory (DFT). These descriptors can include atomic charges, molecular orbital energies (HOMO/LUMO), vibrational frequencies, and steric parameters. princeton.edunih.gov

Model Training : An ML algorithm, such as a random forest, is trained on the HTE dataset. The algorithm learns the complex, nonlinear relationships between the input descriptors and the experimental outcome (e.g., reaction yield). princeton.edunih.gov Studies have shown that random forest models can significantly outperform traditional linear regression analysis for predicting reaction performance. nih.gov

Prediction and Validation : Once trained, the model can predict the outcomes for new, untested reaction combinations, allowing chemists to prioritize experiments that are most likely to succeed. mit.edu